



# Application Note: Rapid UHPLC Analysis of Captopril and Captopril Disulfide

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Compound of Interest		
Compound Name:	Captopril disulfide	
Cat. No.:	B1668295	Get Quote

This application note details a rapid and efficient Ultra-High-Performance Liquid Chromatography (UHPLC) method for the simultaneous quantification of Captopril and its primary impurity, **Captopril disulfide**. This method is designed for researchers, scientists, and professionals in drug development and quality control who require a fast, reliable, and greener analytical technique compared to traditional HPLC methods.

#### Introduction

Captopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1][2] During its synthesis and storage, Captopril can oxidize to form **Captopril disulfide**, a critical impurity that needs to be monitored to ensure the safety and efficacy of the final drug product. Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including shorter run times, reduced solvent consumption, and improved resolution, making it an ideal choice for the rapid analysis of Captopril and its disulfide.[2][3][4]

This document provides a detailed protocol for a validated UHPLC method, including sample preparation, chromatographic conditions, and data analysis, presented in a format that is easy to implement in a laboratory setting.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for the rapid UHPLC analysis of Captopril and Captopril disulfide.



**Table 1: Chromatographic Parameters and Retention** 

**Times** 

Parameter	Value
Column	Waters Acquity UPLC BEH C18, 1.7 μm, 2.1 x 50 mm
Mobile Phase	Methanol:Milli-Q Water:Trifluoroacetic Acid (55:45:0.05 v/v/v)
Flow Rate	0.1 mL/min
Injection Volume	0.8 μL
Detection Wavelength	220 nm
Run Time	5 minutes
Retention Time - Captopril	1.744 minutes[1][3][4][5][6]
Retention Time - Captopril Disulfide	2.657 minutes[1][3][4][5][6]

**Table 2: Method Validation Parameters** 

Parameter	Specification/Result
Linearity Range	0.05 mg/mL to 0.25 mg/mL
Correlation Coefficient (r²)	> 0.999
System Suitability - RSD	≤ 2.0%
System Suitability - Tailing Factor	< 2.0
Specificity	No interference from excipients or mobile phase

# **Experimental Protocols**

This section provides detailed methodologies for the preparation of solutions and the execution of the UHPLC analysis.

## **Preparation of Mobile Phase**



- Composition: Methanol, Milli-Q water, and Trifluoroacetic acid in a ratio of 55:45:0.05 by volume.
- Procedure:
  - Measure 550 mL of HPLC-grade methanol.
  - Measure 450 mL of Milli-Q water.
  - Add 0.5 mL of Trifluoroacetic acid.
  - Mix thoroughly and degas for 15 minutes using a sonicator or vacuum filtration.

#### **Preparation of Standard Solutions**

- Captopril Standard Solution (0.2 mg/mL):
  - Accurately weigh 10 mg of Captopril reference standard and transfer it to a 50 mL volumetric flask.[1][3]
  - Add approximately 30 mL of the mobile phase and sonicate to dissolve.
  - Dilute to the mark with the mobile phase and mix well.
  - Filter the solution through a 0.45 μm PVDF syringe filter, discarding the first few mL of the filtrate.[1][3]
  - This solution should be prepared fresh daily.[1][3]
- Captopril Disulfide Stock Solution (0.5 mg/mL):
  - Accurately weigh 25 mg of Captopril disulfide reference standard and transfer it to a 50 mL volumetric flask.[1][3]
  - Dissolve and dilute to the mark with the mobile phase.
  - This solution should be prepared fresh on the day of use.[1][3]



#### **Preparation of Resolution Solution**

- Purpose: To ensure the chromatographic system can adequately separate Captopril and Captopril disulfide.
- Procedure:
  - Accurately weigh 10 mg of Captopril reference standard into a 50 mL volumetric flask.[1]
     [3]
  - Add 5 mL of the Captopril Disulfide Stock Solution (0.5 mg/mL) to the same flask.[1][3]
  - Add sufficient mobile phase to dissolve the contents and then dilute to the mark with the mobile phase.
  - The final concentration will be approximately 0.2 mg/mL of Captopril and 0.05 mg/mL of Captopril disulfide.[1][3]
  - Filter the solution through a 0.45 μm PVDF syringe filter.

#### **Preparation of Sample Solution (from Tablets)**

- Procedure:
  - Weigh and finely powder 20 Captopril tablets.
  - Accurately weigh a portion of the powder equivalent to 100 mg of Captopril and transfer it to a 100 mL volumetric flask.
  - Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
  - Dilute to the mark with the mobile phase and mix thoroughly.
  - Filter the solution through a 0.45 μm PVDF syringe filter, discarding the first few mL of the filtrate.



 Further dilute this solution with the mobile phase to achieve a final concentration of approximately 0.2 mg/mL of Captopril.

#### **UHPLC System Setup and Execution**

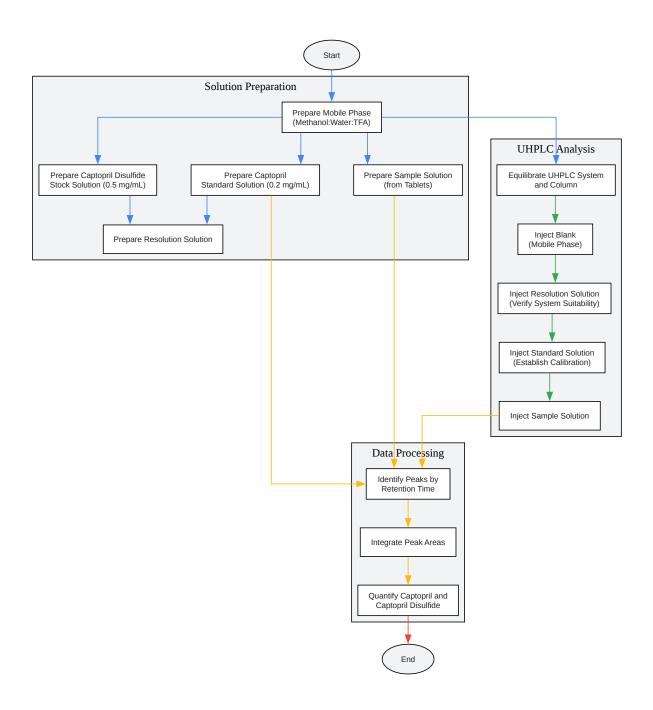
- System Equilibration: Purge the UHPLC system with the mobile phase and then equilibrate
  the column at a flow rate of 0.1 mL/min until a stable baseline is achieved.
- Injection Sequence:
  - Inject a blank (mobile phase) to ensure the system is clean.
  - Inject the resolution solution to verify system suitability parameters (resolution and peak shape).
  - Inject the Captopril standard solution multiple times (e.g., six replicate injections) to check for repeatability (RSD ≤ 2.0%).
  - Inject the prepared sample solutions.
- Data Analysis:
  - Identify the peaks for Captopril and Captopril disulfide based on their retention times.
  - Integrate the peak areas for both analytes.
  - Quantify the amount of Captopril and Captopril disulfide in the sample by comparing the peak areas with those of the standard solutions.

### **Visualizations**

## **Experimental Workflow Diagram**

The following diagram illustrates the logical flow of the experimental protocol, from solution preparation to final data analysis.





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Caption: Workflow for the UHPLC analysis of Captopril and Captopril disulfide.



This application note provides a comprehensive and ready-to-use protocol for the rapid analysis of Captopril and its disulfide impurity. The described UHPLC method is not only fast and efficient but also significantly reduces solvent consumption, aligning with the principles of green analytical chemistry.[2]

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